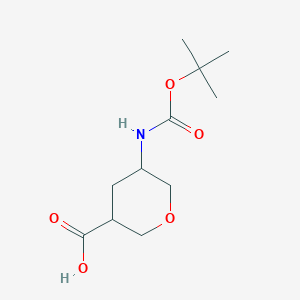![molecular formula C13H24N2O3 B8011436 tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B8011436.png)
tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate is a chemical compound with the molecular formula C13H24N2O3. It is also known by its IUPAC name, this compound . This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a diaza compound with an oxirane derivative, followed by protection of the amine groups with a tert-butoxycarbonyl (Boc) group . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the spirocyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the specific functional groups present on the compound .
Comparison with Similar Compounds
tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate can be compared with other similar compounds, such as:
4-Boc-1-oxa-4,9-diazaspiro[5.5]undecane: This compound has a similar spirocyclic structure but differs in the position of the oxygen atom.
9-Boc-2-oxo-3-oxa-1,9-diaza-spiro[5.5]undecane: This compound includes an additional oxo group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-6-14-13(10-15)4-8-17-9-5-13/h14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIKZILLESSZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8011357.png)
![tert-butyl N-[2-(3-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B8011369.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8011381.png)
![2-Bromo-8-chloro-imidazo[1,2-a]pyridine](/img/structure/B8011391.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B8011404.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine](/img/structure/B8011413.png)






